molecular formula C24H19NO4 B2712273 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide CAS No. 923141-00-8

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide

Cat. No.: B2712273
CAS No.: 923141-00-8
M. Wt: 385.419
InChI Key: CFUZUBOWKCXTLH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide (CAS 923141-00-8) is a high-purity benzofuran derivative offered for pharmaceutical and biological research. This compound features a 2-aroylbenzofuran core structure, a scaffold of significant interest in medicinal chemistry for its potential as a microtubule-targeting agent . Benzofuran-based compounds are being actively investigated for their antiproliferative activities and have shown promise as novel antimicrotubule agents that can inhibit tubulin polymerization, a key mechanism for potential cancer therapeutics . Furthermore, related 3-benzoylbenzofuran compounds are utilized as precursors in the synthesis of pyrazole derivatives, which are explored for their anti-HIV activities, including inhibition of viral entry and key enzymes like reverse transcriptase and protease . With a molecular formula of C24H19NO4 and a molecular weight of 385.42 g/mol, this compound is supplied at a purity of 95%+ and is intended for research applications exclusively . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)17-9-6-10-19(13-17)28-2)14-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZUBOWKCXTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amines, thiols.

Scientific Research Applications

Anticancer Properties

Research indicates that benzofuran derivatives, including N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide, exhibit significant anticancer activity. A study highlighted the synthesis and evaluation of methoxy-substituted benzofuran derivatives as potential lead compounds for the development of adenosine A1 and/or A2A receptor antagonists, which are crucial in cancer therapy due to their role in tumor progression and metastasis .

Antibacterial Activity

Benzofuran derivatives have also been investigated for their antibacterial properties. The compound's structure suggests potential efficacy against various bacterial strains, making it a candidate for further development into antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are another area of interest. Compounds like this compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Evaluation

A notable study synthesized various methoxy-substituted benzofuran derivatives and evaluated their biological activities. The findings suggested that modifications on the benzofuran core could enhance receptor binding affinity and selectivity, thus improving therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Features : Contains a 3-methylbenzamide group and an N,O-bidentate directing group.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .
  • Applications : Utilized in metal-catalyzed C–H bond functionalization due to its directing group .
N-(2-Aminoethyl)-3-methoxybenzamide
  • Key Features: Shares the 3-methoxybenzamide group but substitutes the benzofuran core with an aminoethyl chain.
  • Physicochemical Properties : Molecular weight = 194.23 g/mol; liquid (oil) at room temperature .
  • Contrast with Target Compound: The aminoethyl group introduces polarity, which may reduce lipid membrane permeability compared to the hydrophobic benzofuran core of the target compound.
3-Methoxybenzamide (3-MBO)
  • Key Features : Simplest analog with only the 3-methoxybenzamide group.
  • Biological Activity : Inhibits FtsZ, a bacterial cell division protein, demonstrating antibacterial properties .
Carbon-11 Labeled Dopamine D4 Receptor Tracer
  • Key Features : Contains a 3-methoxybenzamide group linked to a piperazine-ethyl chain.
  • Biological Activity : Acts as a positron emission tomography (PET) tracer for dopamine D4 receptors .
  • Contrast with Target Compound : The piperazine-ethyl substituent enhances solubility and receptor targeting, whereas the benzofuran-benzoyl group in the target compound may prioritize hydrophobic interactions or catalytic applications.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Chemical Activity Reference
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide Calculated: ~375.38 Benzofuran core, 3-methoxybenzamide Hypothesized catalytic/biological roles
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.29 3-methylbenzamide, N,O-bidentate group Metal-catalyzed C–H functionalization
N-(2-aminoethyl)-3-methoxybenzamide 194.23 3-methoxybenzamide, aminoethyl Chemical reagent
3-Methoxybenzamide (3-MBO) 151.16 3-methoxybenzamide FtsZ inhibitor (antibacterial)
Carbon-11 labeled dopamine D4 tracer Not specified 3-methoxybenzamide, piperazine Dopamine D4 receptor PET tracer

Research Findings and Implications

  • 3-Methoxybenzamide Group : Common across analogs, this group is critical for interactions with bacterial FtsZ (as in 3-MBO) and neurological targets (as in dopamine tracers). Its role in the target compound may depend on substituent synergy .
  • Synthetic Accessibility : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via acyl chloride reactions, suggesting a plausible route for the target compound’s preparation .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural characteristics have garnered attention for potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core fused with a benzamide moiety, which contributes to its biological properties. The synthesis typically involves several steps, including:

  • Formation of the Benzofuran Core : Cyclization of precursors under acidic or basic conditions.
  • Benzoylation : Introduction of the benzoyl group via Friedel-Crafts acylation.
  • Methylation and Methoxylation : Addition of methyl and methoxy groups using appropriate reagents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound can affect the expression of genes related to cell growth, differentiation, and apoptosis .

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, a related derivative showed cytotoxicity with IC50 values as low as 3.01 μM against MDA-MB-231 breast cancer cells and 5.20 μM against HCT-116 colon cancer cells .

Cell LineIC50 (μM)Selectivity (HEK-293)
MDA-MB-2313.01>30
HCT-1165.20>30
HT-299.13>30
HeLa11.09>30

The selectivity observed indicates that these compounds may preferentially target cancerous cells over normal cells, which is a desirable trait in anticancer drug development.

Mechanistic Studies

Further studies revealed that certain derivatives induced G2/M phase arrest in HeLa cells, suggesting a mechanism similar to known microtubule inhibitors like Colchicine . This effect was associated with the inhibition of tubulin polymerization, leading to disrupted mitotic processes.

Case Studies

Several studies have focused on the biological evaluation of benzofuran derivatives:

  • Study on Antiproliferative Activity : A series of benzofuran-based compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable derivative exhibited significant cytotoxicity across multiple cancer cell lines while maintaining high selectivity for non-tumoral cells .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds could modulate key signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .

Q & A

Q. What are the standard synthetic routes for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide, and what critical steps ensure yield and purity?

The synthesis involves three key steps:

Benzofuran core formation : Cyclization via Pechmann condensation or Vilsmeier-Haack reaction under acidic/basic conditions.

Benzoylation : Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Methoxybenzamide coupling : Reaction of the benzofuran intermediate with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
Methodological Tip : Optimize solvent polarity (e.g., THF or DMF) and reaction temperature (60–80°C) to enhance regioselectivity. Monitor progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm). The amide carbonyl (C=O) appears at ~168 ppm in ¹³C NMR.
  • Mass Spectrometry (ESI-MS/HR-MS) : Confirm molecular weight (C₂₄H₁₉NO₄, 385.42 g/mol) with accurate mass matching (±5 ppm).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. ORTEP-3 aids in visualizing bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles critical for stability .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer : MTT assay against cancer cell lines (e.g., MDA-MB-231, HCT-116) with IC₅₀ calculations (Table 1).
  • Antibacterial : Broth microdilution to determine MIC against Gram-positive/negative strains.
  • Anti-inflammatory : ELISA-based inhibition of TNF-α/IL-6 in LPS-stimulated macrophages.
    Note : Include non-tumoral cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer selectivity while minimizing off-target effects?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzoyl ring) to improve DNA intercalation.
  • SAR Analysis : Compare IC₅₀ values of analogs (e.g., 3,5-dimethoxy vs. 3-methoxy derivatives). For example, 3,5-dimethoxy substitution increased HCT-116 cytotoxicity by 40% but reduced selectivity.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for adenosine A₁/A₂A receptors implicated in cancer progression .

Q. How should researchers resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. receptor modulation)?

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to silence candidate targets (e.g., tubulin for microtubule disruption).
  • Pathway Analysis : Western blotting for apoptosis markers (Bax/Bcl-2) and cell cycle regulators (cyclin B1).
  • Biophysical Assays : Surface plasmon resonance (SPR) to quantify binding kinetics to purified enzymes/receptors.
    Case Study : A derivative induced G2/M arrest in HeLa cells (IC₅₀ = 11.09 µM), correlating with tubulin polymerization inhibition, similar to colchicine .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising purity?

  • Flow Chemistry : Implement continuous flow reactors for Friedel-Crafts acylation (residence time: 30 min, 80°C) to improve yield (>85%) and reduce byproducts.
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) in coupling steps to enhance sustainability.
  • Process Analytics : In-line FTIR monitors intermediate formation in real time .

Q. How can crystallographic data address discrepancies in reported bond angles or molecular conformations?

  • Refinement Protocols : Use SHELXL with high-resolution data (≤1.0 Å) to model disorder (e.g., methoxy group rotamers).
  • Twinning Analysis : Apply TWINLAW for twinned crystals. For example, a 180° rotation matrix resolved pseudo-merohedral twinning in a related benzofuran analog.
  • Validation Tools : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Key Recommendations

  • Collaborative Validation : Replicate biological assays across independent labs to confirm IC₅₀ reproducibility.
  • Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community access.
  • Safety : Follow in vitro guidelines (e.g., no human/animal administration per regulatory disclaimers) .

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